Benzothiazole, 2-(trifluoroethenyl)-(9CI)
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Overview
Description
Benzothiazole, 2-(trifluoroethenyl)-(9CI) is a heterocyclic compound that features a benzothiazole ring substituted with a trifluorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(trifluoroethenyl)-(9CI) typically involves the reaction of benzothiazole derivatives with trifluorovinyl-containing reagents. One common method is the cyclization of 2-aminothiophenol with trifluorovinyl ketones under acidic conditions . Another approach involves the use of trifluorovinyl halides in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of Benzothiazole, 2-(trifluoroethenyl)-(9CI) may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-(trifluoroethenyl)-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Trifluoroethyl derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Benzothiazole, 2-(trifluoroethenyl)-(9CI) has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Benzothiazole, 2-(trifluoroethenyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The trifluorovinyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Furyl)benzothiazole
Comparison: Benzothiazole, 2-(trifluoroethenyl)-(9CI) is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical and physical properties. Compared to 2-aminobenzothiazole and 2-mercaptobenzothiazole, it exhibits enhanced stability and reactivity. The trifluorovinyl group also contributes to its unique optical properties, making it suitable for applications as a fluorescent probe .
Properties
CAS No. |
18101-08-1 |
---|---|
Molecular Formula |
C9H4F3NS |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
2-(1,2,2-trifluoroethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H4F3NS/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H |
InChI Key |
GWHRHXMUJPVWNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F |
Synonyms |
Benzothiazole, 2-(trifluoroethenyl)- (9CI) |
Origin of Product |
United States |
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